3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Overview
Description
This compound is a chemical substance with the CAS No. 1316221-27-81. It has a molecular formula of C14H21N3O4S and a molecular weight of 327.4 g/mol2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds have been synthesized using various methods34. For instance, one method involves eluting the product from a column using 7M NH3/MeOH, and then further purifying this material by preparative HPLC3.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the searched resources. However, similar compounds have been analyzed using techniques such as HRMS3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been synthesized under optimal conditions including the use of a specific molar % catalyst4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the searched resources. However, similar compounds have been analyzed using various methods36.Scientific Research Applications
Synthesis and Chemical Properties
- Novel Pyrimidine Derivatives Synthesis : A study detailed the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, highlighting the efficiency of specific nanocatalysts in these reactions (Jahanshahi et al., 2018).
- Heterocyclic Derivative Synthesis : Research on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives explored simple and efficient methods, emphasizing the versatility of the pyrimidine nucleus in synthesizing compounds with diverse biological activities (Bassyouni & Fathalla, 2013).
Biological and Pharmacological Applications
- Antiproliferative Activity : A research on the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines suggested potential anticancer properties for specific compounds (Mallesha et al., 2012).
- Anti-angiogenic and DNA Cleavage Studies : Another study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound are not directly available in the searched resources. However, similar compounds have hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P3527.
Future Directions
The future directions for the research and development of this compound are not directly available in the searched resources. However, similar compounds have been synthesized under optimal conditions for further research4.
Please note that this analysis is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
3-[6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidin-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-9-12(3-4-13(18)19)16-14(15-10)11-5-7-17(8-6-11)22(2,20)21/h9,11H,3-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDEVXXUWSBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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